

Synthesis Protocol for Acid-PEG2-C2-Boc: A Heterobifunctional PROTAC Linker

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Compound of Interest

Compound Name: Acid-PEG2-C2-Boc

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This application note provides a detailed protocol for the synthesis of **Acid-PEG2-C2-Boc**, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a carboxylic acid group for conjugation to a target protein ligand and a Boc-protected amine for linking to an E3 ligase ligand, connected by a hydrophilic polyethylene glycol (PEG) spacer.

Chemical Information

Property	Value	
IUPAC Name	3-[2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy)ethoxy]propanoic acid[1]	
Synonyms	N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid, t-Boc-N-amido-PEG2-acid[1][2]	
Molecular Formula	C12H23NO6[1]	
Molecular Weight	277.31 g/mol [3]	
CAS Number	1365655-91-9[2][3]	
Appearance	Colorless to light yellow liquid[4]	



Introduction

Acid-PEG2-C2-Boc is a key building block in the synthesis of targeted therapeutics. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][6] The terminal carboxylic acid allows for the formation of a stable amide bond with an amine-containing molecule, typically a ligand for a target protein. The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[2][5]

Experimental Protocol: Synthesis of Acid-PEG2-C2-Boc

This protocol outlines a plausible two-step synthesis for **Acid-PEG2-C2-Boc**, commencing with the mono-Boc protection of 2-(2-aminoethoxy)ethanol, followed by alkylation and subsequent hydrolysis.

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

This step involves the selective protection of one amine group in 2-(2-aminoethoxy)ethanol.

Materials and Reagents:

- 2-(2-aminoethoxy)ethanol
- Di-tert-butyl dicarbonate ((Boc)2O)
- · Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:



- Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the reaction mixture dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated NaHCO3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (2-hydroxyethoxy)ethyl)carbamate.

Step 2: Synthesis of Acid-PEG2-C2-Boc

This step involves the alkylation of the hydroxyl group of the intermediate with a protected carboxylic acid, followed by deprotection.

Materials and Reagents:

- tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (from Step 1)
- · tert-butyl acrylate
- Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)



- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried roundbottom flask under an inert atmosphere, add a solution of tert-butyl (2-(2hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF dropwise at 0 °C.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
- Cool the reaction mixture back to 0 °C and add tert-butyl acrylate (1.1 eq) dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- The resulting crude product is the tert-butyl ester of Acid-PEG2-C2-Boc. Dissolve this crude material in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl ester.



• Remove the solvent and excess TFA under reduced pressure to yield the final product, **Acid- PEG2-C2-Boc**. Further purification can be achieved by chromatography if necessary.

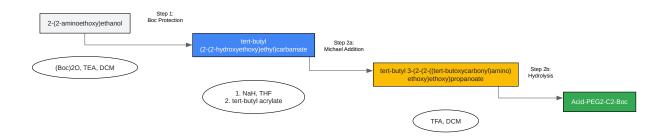
Reaction Monitoring and Characterization

Technique	Purpose	Expected Observations
Thin Layer Chromatography (TLC)	Monitor reaction progress.	Disappearance of starting materials and appearance of a new spot for the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C)	Structural elucidation of intermediates and final product.	Peaks corresponding to the PEG backbone, the Boc protecting group, and the C2-acid moiety.
Mass Spectrometry (MS)	Confirm the molecular weight of the product.	A peak corresponding to the [M+H]+ or [M+Na]+ adduct of Acid-PEG2-C2-Boc.
Fourier-Transform Infrared (FTIR) Spectroscopy	Identify functional groups.	Characteristic stretches for O-H (broad), C=O (acid and carbamate), and N-H bonds.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of Acid-PEG2-C2-Boc.





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Caption: Synthetic scheme for Acid-PEG2-C2-Boc.

Applications

Acid-PEG2-C2-Boc is a versatile linker primarily used in the field of targeted protein degradation and targeted drug delivery.

- PROTACs: The carboxylic acid end can be coupled to a ligand that binds to a target protein, while the deprotected amine can be linked to an E3 ligase-binding moiety. The resulting PROTAC molecule recruits the target protein to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[4]
- ADCs: In the context of Antibody-Drug Conjugates, this linker can be used to attach a
 cytotoxic payload to an antibody, facilitating targeted delivery of the drug to cancer cells.[1]

Storage and Handling

Acid-PEG2-C2-Boc should be stored at -20°C for long-term stability, sealed, and protected from moisture.[4] For short-term storage, 4°C is acceptable. When preparing stock solutions, it is advisable to use freshly opened, anhydrous solvents.[4]



This protocol provides a robust framework for the synthesis of **Acid-PEG2-C2-Boc**, enabling researchers and drug development professionals to access this critical component for their innovative therapeutic strategies.

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